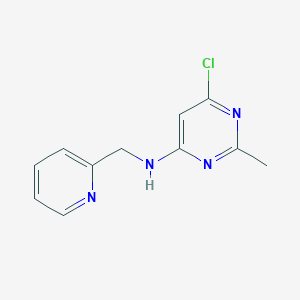

6-chloro-2-methyl-N-(pyridin-2-ylmethyl)pyrimidin-4-amine

Description

Properties

IUPAC Name |

6-chloro-2-methyl-N-(pyridin-2-ylmethyl)pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN4/c1-8-15-10(12)6-11(16-8)14-7-9-4-2-3-5-13-9/h2-6H,7H2,1H3,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAOXAMRXCAGEIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)Cl)NCC2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biochemical Analysis

Biochemical Properties

6-chloro-2-methyl-N-(pyridin-2-ylmethyl)pyrimidin-4-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to bind with methionine aminopeptidase 1, an enzyme involved in the removal of the N-terminal methionine from nascent proteins . This interaction can influence protein maturation and function. Additionally, this compound may interact with other pyrimidine and pyridine derivatives, affecting their biochemical pathways .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in cell cycle regulation and apoptosis . This compound can also alter cellular metabolism by interacting with key metabolic enzymes, leading to changes in metabolite levels and metabolic flux .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in their activity. For instance, its binding to methionine aminopeptidase 1 results in the inhibition of this enzyme, affecting protein processing . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings include its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to this compound can lead to sustained changes in gene expression and cellular metabolism, which may have implications for its use in research and therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects on cellular function and metabolism. At high doses, it can cause toxic or adverse effects, including alterations in liver and kidney function . Threshold effects have been observed, where the compound’s impact on cellular processes becomes significant only above a certain dosage .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For example, it can affect the activity of enzymes involved in nucleotide synthesis and degradation . This compound’s influence on metabolic flux and metabolite levels can have downstream effects on cellular function and overall metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. It has been shown to interact with membrane transporters that facilitate its uptake into cells . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . For instance, it has been observed to localize in the nucleus, where it can interact with nuclear proteins and influence gene expression .

Biological Activity

6-chloro-2-methyl-N-(pyridin-2-ylmethyl)pyrimidin-4-amine is a pyrimidine derivative that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound, with the molecular formula C11H11ClN4 and molecular weight of 234.68 g/mol, exhibits significant biological activity, particularly in relation to enzyme interactions and cellular processes.

The compound is known to interact with various enzymes and proteins, notably methionine aminopeptidase 1 (MetAP1), which plays a crucial role in protein maturation by removing the N-terminal methionine from nascent proteins. This interaction suggests that this compound may influence protein synthesis and degradation pathways, thereby affecting cellular homeostasis and function .

Cellular Effects

Research indicates that this compound modulates key cellular processes such as:

- Cell Cycle Regulation : It has been shown to influence gene expression related to cell cycle checkpoints, potentially leading to cell cycle arrest in certain cancer cell lines.

- Apoptosis : The compound may induce apoptosis in cancer cells by activating specific signaling pathways. For instance, it has been observed to upregulate pro-apoptotic genes while downregulating anti-apoptotic factors .

Table 1: Pharmacological Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C11H11ClN4 |

| Molecular Weight | 234.68 g/mol |

| Purity | ≥95% |

| Binding Affinity | High for MetAP1 |

| Oral Bioavailability | 31.8% |

| Clearance | 82.7 mL/h/kg |

| Toxicity | No acute toxicity at 2000 mg/kg |

Case Study 1: Anticancer Activity

In a study investigating the anticancer properties of pyrimidine derivatives, this compound was tested against several cancer cell lines. The results indicated a significant reduction in cell viability, particularly in breast and lung cancer models. The compound demonstrated an IC50 value in the low micromolar range, highlighting its potential as a lead compound for further development .

Case Study 2: Enzyme Inhibition

Another study focused on the inhibition of MetAP1 by this compound, revealing that it could effectively inhibit enzyme activity at concentrations below 10 μM. This inhibition was correlated with reduced proliferation rates in treated cells, suggesting that targeting MetAP1 could be a viable strategy for cancer therapy .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that 6-chloro-2-methyl-N-(pyridin-2-ylmethyl)pyrimidin-4-amine exhibits promising anticancer properties. It has been shown to inhibit the growth of various cancer cell lines by interacting with specific molecular targets involved in cell proliferation and apoptosis. For example, studies have demonstrated its efficacy against breast cancer cells by inducing apoptosis through modulation of key signaling pathways.

2. Enzyme Inhibition

The compound has been identified as a potent inhibitor of methionine aminopeptidase 1 (MetAP1), an enzyme crucial for protein maturation. By inhibiting MetAP1, it can potentially interfere with the processing of oncogenic proteins, thereby providing a therapeutic strategy for cancer treatment .

Biochemical Applications

1. Cellular Mechanisms

this compound affects cellular mechanisms by modulating gene expression and influencing metabolic pathways. It has been observed to alter the expression of genes associated with the cell cycle and apoptosis, which can lead to significant changes in cellular behavior in response to treatment.

2. Interaction with Biomolecules

The compound interacts with various biomolecules, including proteins and nucleic acids. Its binding affinity allows it to influence cellular signaling pathways, making it a valuable tool for studying cellular processes and drug interactions .

Case Studies

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of pyrimidin-4-amine derivatives allows for tailored biological activity. Below is a detailed comparison of 6-chloro-2-methyl-N-(pyridin-2-ylmethyl)pyrimidin-4-amine with analogous compounds:

Structural Analogues and Their Properties

Key Differences and Trends

Positional isomerism (e.g., 5-chloro vs. 6-chloro) alters electronic distribution, as seen in 5-chloro-6-methyl-N-phenethyl-2-pyridin-2-ylpyrimidin-4-amine, which targets methionine aminopeptidase instead of kinases .

Amine Substituent Effects: Pyridinylmethyl vs. pyrazolylmethyl: The pyridine ring enables stronger π-π interactions with aromatic residues in enzyme active sites, whereas pyrazole derivatives may improve solubility .

Biological Activity :

- The target compound’s pyridinylmethyl group is associated with kinase inhibition (e.g., Src family kinases), while fluorobenzyl () or furan-containing () analogues may target different pathways (e.g., ABCG2 transporters) .

Synthetic Accessibility :

- Microwave-assisted synthesis (e.g., ) enables efficient substitution of the amine group, suggesting modular routes for derivatization .

Preparation Methods

Starting Materials and Key Intermediates

The common starting material is 2-methyl-4,6-dichloropyrimidine , which provides two reactive sites for nucleophilic substitution. The chlorine at the 4-position is more reactive and is typically substituted first.

Nucleophilic Aromatic Substitution (SNAr) at the 4-Position

- The 4-chloro substituent is displaced by an amine nucleophile.

- In the case of preparing the target compound, the nucleophile is often pyridin-2-ylmethylamine or a related precursor.

- The reaction is usually conducted in polar aprotic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).

- Mild bases like sodium hydride (NaH) or triethylamine (Et3N) can be used to deprotonate the amine and enhance nucleophilicity.

Introduction of the Pyridin-2-ylmethyl Group

- The pyridin-2-ylmethyl substituent can be introduced either by direct nucleophilic substitution using pyridin-2-ylmethylamine or by reductive amination of the 4-amino intermediate with 2-pyridinecarboxaldehyde.

- Reductive amination involves reacting the 4-amino pyrimidine intermediate with 2-pyridinecarboxaldehyde in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN).

Alternative Synthetic Routes

- Some methods start from 4-amino-6-chloro-2-methylpyrimidine, which is then reacted with pyridin-2-ylmethyl halides under basic conditions to form the target amine.

- Other approaches involve multi-step synthesis where the pyrimidine ring is constructed with the pyridin-2-ylmethyl substituent already installed.

Representative Preparation Procedure (Based on Patent Literature)

Although direct literature on 6-chloro-2-methyl-N-(pyridin-2-ylmethyl)pyrimidin-4-amine is limited, closely related pyrimidine derivatives have been synthesized as follows:

| Step | Reagents & Conditions | Description | Yield & Notes |

|---|---|---|---|

| 1 | 2-methyl-4,6-dichloropyrimidine + pyridin-2-ylmethylamine, NaH, THF, 0°C to RT | Nucleophilic substitution at 4-position | High yield; mild conditions |

| 2 | Purification by recrystallization or chromatography | Isolate pure this compound | Purity >95% |

| 3 | Optional reductive amination if starting from 4-amino intermediate | Reaction with 2-pyridinecarboxaldehyde + NaBH3CN | Good selectivity |

This approach aligns with general protocols for amination of dichloropyrimidines and is supported by analogous reactions in the literature.

Reaction Optimization and Parameters

| Parameter | Typical Range | Preferred Conditions | Effect on Yield/Selectivity |

|---|---|---|---|

| Solvent | THF, DMF, DMSO | THF preferred for ease of workup | Influences nucleophilicity and solubility |

| Base | NaH, Et3N, K2CO3 | NaH often used for strong deprotonation | Enhances amine nucleophilicity |

| Temperature | 0°C to reflux | Start at 0°C, then warm to RT | Controls reaction rate and side reactions |

| Reaction Time | 2-24 hours | 6-12 hours typical | Longer times improve conversion but risk decomposition |

| Molar Ratio | 1:1 to 1:1.5 (pyrimidine:amine) | Slight excess of amine | Drives reaction to completion |

Research Findings and Comparative Analysis

- The substitution at the 4-position of 2-methyl-4,6-dichloropyrimidine is regioselective and proceeds smoothly under mild conditions.

- The presence of the 6-chloro substituent remains intact during nucleophilic substitution at the 4-position, allowing further functionalization if needed.

- Using pyridin-2-ylmethylamine directly as nucleophile avoids additional synthetic steps, improving overall efficiency.

- Reductive amination routes provide alternative pathways when the 4-amino intermediate is more accessible.

- The methods are scalable and compatible with industrial synthesis requirements, showing good yields and purity profiles.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Reaction Type | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Direct SNAr | 2-methyl-4,6-dichloropyrimidine + pyridin-2-ylmethylamine | NaH, THF | Nucleophilic aromatic substitution | Simple, high yield, mild conditions | Requires careful control of base |

| Reductive Amination | 4-amino-6-chloro-2-methylpyrimidine + 2-pyridinecarboxaldehyde | NaBH3CN, MeOH | Reductive amination | High selectivity, versatile | Additional step, use of reducing agent |

| Alkylation | 4-amino-6-chloro-2-methylpyrimidine + pyridin-2-ylmethyl halide | Base (K2CO3), DMF | N-alkylation | Straightforward, good yields | Possible side reactions |

Q & A

Q. What are the common synthetic routes for preparing 6-chloro-2-methyl-N-(pyridin-2-ylmethyl)pyrimidin-4-amine, and what key reaction conditions should be optimized?

The synthesis typically involves nucleophilic substitution or condensation reactions. For example, pyrimidine derivatives are often synthesized via cyclization of chloropyrimidine intermediates with amine-containing nucleophiles (e.g., pyridin-2-ylmethylamine). Key conditions include:

- Solvent selection : Polar aprotic solvents like DMF or THF enhance reactivity .

- Temperature control : Reactions are often conducted at 60–100°C to balance yield and selectivity .

- Catalysts : Base catalysts (e.g., KCO) facilitate deprotonation of the amine nucleophile .

- Purification : Column chromatography or recrystallization is critical to isolate high-purity products .

Q. Which spectroscopic and analytical techniques are most reliable for characterizing the purity and structure of this compound?

- NMR spectroscopy : H and C NMR confirm molecular structure and substituent positions .

- X-ray crystallography : Resolves crystal packing and intramolecular interactions (e.g., hydrogen bonds) .

- HPLC : Validates purity (>95% is typical for research-grade compounds) .

- Mass spectrometry (MS) : Confirms molecular weight and fragmentation patterns .

Q. How do the solubility and stability profiles of this compound influence its handling and storage in experimental settings?

- Solubility : Moderately soluble in DMSO and chloroform but poorly in water. This necessitates stock solutions in DMSO for biological assays .

- Stability : Sensitive to moisture and light. Store under inert gas (e.g., argon) at –20°C in amber vials .

- Decomposition risks : Hydrolysis of the chloro group may occur under acidic/basic conditions; monitor via periodic HPLC analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions between crystallographic data and spectroscopic results (e.g., NMR) when analyzing the structure of this compound?

- Polymorphism : Different crystal forms (e.g., polymorphs) may exhibit varying hydrogen-bonding networks, altering spectral properties. Use differential scanning calorimetry (DSC) to detect polymorphic transitions .

- Dynamic effects in solution : NMR may average signals for flexible substituents (e.g., pyridin-2-ylmethyl group), whereas crystallography captures static conformations. Combine with variable-temperature NMR to assess dynamics .

Q. What strategies are effective in optimizing the yield and selectivity of this compound synthesis, particularly in scaling up reactions?

- Microwave-assisted synthesis : Reduces reaction time and improves yield by enhancing thermal efficiency .

- Catalytic systems : Transition metal catalysts (e.g., Pd/C) can accelerate coupling steps .

- In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress and adjust conditions in real time .

- Workflow automation : Automated liquid handlers minimize human error in repetitive steps during scale-up .

Q. What role does computational chemistry (e.g., DFT calculations, molecular dynamics simulations) play in predicting the reactivity and interactions of this compound in biological systems?

- Reactivity prediction : Density Functional Theory (DFT) models electron distribution to identify nucleophilic/electrophilic sites .

- Binding interactions : Molecular docking simulations predict binding affinities to biological targets (e.g., enzymes) by analyzing steric and electronic complementarity .

- Solvent effects : Molecular dynamics (MD) simulations assess conformational stability in aqueous vs. lipid environments .

Q. How can discrepancies in reported biological activity data for this compound derivatives be systematically investigated?

- Structural variations : Minor substituent changes (e.g., replacing chloro with trifluoromethyl) drastically alter bioactivity. Compare activity across analogs with controlled structural modifications .

- Assay conditions : Standardize protocols (e.g., cell lines, incubation times) to minimize variability. Cross-validate results using orthogonal assays (e.g., enzymatic vs. cell-based) .

- Meta-analysis : Aggregate data from multiple studies to identify trends, adjusting for biases in experimental design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.